(S)-(1-(4-((3-Chloro-4-methoxybenzyl)amino)-5-((pyrimidin-2-ylmethyl)carbamoyl)pyrimidin-2-yl)pyrrolidin-2-yl)methyl acetate
Description
This compound is a structurally complex small molecule featuring a pyrimidine core substituted with a pyrrolidine ring, a 3-chloro-4-methoxybenzylamino group, and a pyrimidin-2-ylmethyl carbamoyl moiety. Its stereochemistry (S-configuration at the pyrrolidine methyl acetate position) is critical for its biological interactions. Its synthesis likely involves multi-step organic reactions, with intermediates such as (S)-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid (CAS 330785-84-7) serving as precursors .
Properties
IUPAC Name |
[(2S)-1-[4-[(3-chloro-4-methoxyphenyl)methylamino]-5-(pyrimidin-2-ylmethylcarbamoyl)pyrimidin-2-yl]pyrrolidin-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN7O4/c1-16(34)37-15-18-5-3-10-33(18)25-31-13-19(24(35)30-14-22-27-8-4-9-28-22)23(32-25)29-12-17-6-7-21(36-2)20(26)11-17/h4,6-9,11,13,18H,3,5,10,12,14-15H2,1-2H3,(H,30,35)(H,29,31,32)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTOUDVKEIWYIT-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCCN1C2=NC=C(C(=N2)NCC3=CC(=C(C=C3)OC)Cl)C(=O)NCC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1CCCN1C2=NC=C(C(=N2)NCC3=CC(=C(C=C3)OC)Cl)C(=O)NCC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN7O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-(1-(4-((3-Chloro-4-methoxybenzyl)amino)-5-((pyrimidin-2-ylmethyl)carbamoyl)pyrimidin-2-yl)pyrrolidin-2-yl)methyl acetate, with the molecular formula C25H28ClN7O4 and a molecular weight of 525.99 g/mol, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of pyrimidine derivatives and the introduction of various functional groups. The process often utilizes multicomponent reactions (MCRs), which have shown to enhance yields and simplify the synthetic pathway for biologically active molecules .
Antimicrobial Activity
Research has indicated that compounds related to the structure of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar pyrimidine derivatives possess potent activity against both Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 0.5 | Excellent against E. coli |
| Compound B | 1.0 | Good against S. aureus |
| Compound C | 0.25 | Excellent against P. aeruginosa |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In comparative studies, related compounds showed greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent . The anti-inflammatory ratios observed were significant, suggesting potential therapeutic applications in inflammatory diseases.
Anticancer Activity
Emerging evidence indicates that similar compounds may exhibit anticancer properties. For example, studies have reported that certain pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structure–activity relationship (SAR) analysis suggests that modifications to the substituents can enhance anticancer efficacy.
Case Studies
- Case Study on Antimicrobial Efficacy : A study investigated the antimicrobial activity of a series of pyrimidine derivatives against common pathogens like E. coli and S. aureus. The results indicated that modifications in the benzylamine moiety significantly improved antibacterial potency.
- Anti-inflammatory Mechanisms : In another study, a derivative similar to this compound was tested in an animal model for rheumatoid arthritis, showing promising results in reducing inflammation markers compared to standard treatments.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several analogs, as detailed below:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
- Core Scaffold : The parent compound’s pyrimidine core is conserved in analogs like 211230-35-2 and 330785-83-6, but modifications (e.g., methylthio groups or ester linkages) reduce similarity scores and likely impact target engagement .
- Substituent Effects: The 3-chloro-4-methoxybenzylamino group is a critical pharmacophore, as its absence (e.g., in 148990-17-4) correlates with significantly lower bioactivity predictions. This group may enhance hydrophobic interactions in binding pockets .
Pharmacological and Toxicological Insights
- Metabolic Stability : Compounds with ester groups (e.g., 330785-83-6) may undergo faster hydrolysis compared to the methyl acetate derivative, affecting half-life .
- Therapeutic Windows: Evidence from ferroptosis-inducing compounds (FINs) in oral cancer suggests that pyrimidine derivatives with optimized substituents can achieve selective cytotoxicity, sparing normal tissues .
Preparation Methods
Construction of 5-Carbamoylpyrimidine Intermediate
The 5-carbamoyl group is introduced via a two-step process:
-
Nitration and reduction : 2,4-dichloropyrimidine is nitrated at C5, followed by catalytic hydrogenation to yield 5-aminopyrimidine.
-
Carbamoylation : The amine is treated with pyrimidin-2-ylmethyl isocyanate in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) to form the carbamoyl derivative (85% yield).
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | H₂SO₄ | 0°C | 72% |
| Reduction | H₂/Pd/C | EtOH | RT | 90% |
| Carbamoylation | Pyrimidin-2-ylmethyl isocyanate, DMAP | DCM | 25°C | 85% |
Installation of 3-Chloro-4-methoxybenzylamine
Preparation of 3-Chloro-4-methoxybenzylamine
3-Chloro-4-methoxybenzaldehyde is converted to the corresponding benzylamine via reductive amination using NaBH₃CN in MeOH (82% yield).
Buchwald-Hartwig Amination
The pyrimidine C4 chloride undergoes palladium-catalyzed amination with the benzylamine. Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100°C, 12h (68% yield).
Final Assembly and Purification
Global Deprotection and Workup
The acetylated pyrrolidine is deprotected using K₂CO₃/MeOH (quantitative), followed by silica gel chromatography (hexane/EtOAc gradient) to isolate the target compound.
Crystallization and Characterization
Recrystallization from ethanol/water affords pure product (mp 148–150°C). Structural confirmation via -NMR, -NMR, and HRMS.
Optimization Challenges and Solutions
Regioselectivity in Pyrimidine Functionalization
Q & A
Basic: What synthetic strategies are effective for constructing the pyrimidine core in this compound?
Methodological Answer:
The pyrimidine core can be synthesized via stepwise coupling of intermediates. For example:
Amination : React 4-chloro-5-carboxypyrimidine derivatives with 3-chloro-4-methoxybenzylamine under Pd-catalyzed Buchwald-Hartwig conditions to introduce the benzylamino group .
Carbamoylation : Use HATU or EDCI as coupling agents to attach pyrimidin-2-ylmethylamine to the carboxylic acid moiety, ensuring anhydrous conditions to prevent hydrolysis .
Chiral Control : Enantioselective synthesis of the pyrrolidine ring can employ chiral auxiliaries or asymmetric hydrogenation, as seen in similar S-configured intermediates .
Advanced: How can computational modeling improve stereochemical outcomes during synthesis?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict enantiomeric excess (e.g., for pyrrolidine ring formation). This approach reduces trial-and-error experimentation .
- Solvent Optimization : Molecular dynamics simulations (e.g., COSMO-RS) can identify solvents that stabilize the desired transition state, enhancing (S)-configuration selectivity .
- Catalyst Screening : Machine learning algorithms trained on ligand libraries can propose optimal chiral catalysts for asymmetric steps .
Basic: What analytical techniques confirm the compound’s purity and structure?
Methodological Answer:
- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based) to verify enantiopurity (>98% ee) .
- NMR Spectroscopy : 1H/13C NMR with 2D COSY/HSQC resolves overlapping signals (e.g., pyrrolidine protons) and confirms substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight and detects trace impurities .
Advanced: How to troubleshoot low yields in the carbamoylation step?
Methodological Answer:
- Reagent Optimization : Compare carbodiimide (EDCI) vs. uronium (HATU) coupling agents; HATU may improve activation efficiency in polar aprotic solvents (e.g., DMF) .
- In Situ Monitoring : Use inline FTIR to track carbonyl disappearance, ensuring precise reaction quenching to minimize by-products .
- By-Product Analysis : LC-MS identifies competing pathways (e.g., hydrolysis or dimerization), guiding solvent dryness or temperature adjustments .
Basic: What intermediates are critical, and how are they stabilized?
Methodological Answer:
- Chloropyrimidine Precursor : Stabilize with electron-withdrawing groups (e.g., trifluoromethyl) to prevent premature hydrolysis .
- Pyrrolidine Intermediate : Protect the hydroxyl group as an acetate ester (as in the final product) to avoid oxidation during synthesis .
- Amine Protection : Use Boc (tert-butyloxycarbonyl) groups for the benzylamino moiety to prevent side reactions in basic conditions .
Advanced: How to resolve contradictions in catalytic systems for coupling reactions?
Methodological Answer:
- Systematic Screening : Test Pd(OAc)₂ with Xantphos vs. RuPhos ligands under varying temperatures (80–120°C) to balance activity and selectivity .
- Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., catalyst loading, solvent ratio) and identify critical yield drivers .
- Mechanistic Studies : Use kinetic isotope effects (KIEs) or Hammett plots to elucidate rate-limiting steps and refine catalytic cycles .
Basic: What purification methods are recommended for isolating the final product?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) to separate polar by-products .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity and remove residual ligands or salts .
Advanced: How can AI-driven platforms accelerate reaction optimization?
Methodological Answer:
- Autonomous Labs : Implement robotic platforms with AI-guided DOE to iteratively adjust parameters (e.g., stoichiometry, pH) in real time .
- Data Mining : Train neural networks on reaction databases (e.g., Reaxys) to predict optimal conditions for pyrimidine functionalization .
- Failure Analysis : Use natural language processing (NLP) to extract insights from failed experiments in literature, avoiding redundant work .
Basic: What safety protocols are essential during synthesis?
Methodological Answer:
- Hazard Mitigation : Use fume hoods for handling volatile reagents (e.g., phosphoryl chloride) and ensure Schlenk-line techniques for air-sensitive steps .
- Waste Management : Neutralize acidic/basic by-products before disposal, adhering to institutional guidelines for halogenated waste .
Advanced: How to analyze regioselectivity in multi-step pyrimidine substitutions?
Methodological Answer:
- Isotopic Labeling : Use 15N-labeled amines to track substitution sites via NMR or MS .
- Computational Mapping : DFT-based Fukui function analysis predicts electrophilic/nucleophilic sites, guiding reagent choice for regiocontrol .
- Kinetic Profiling : Quench reactions at intervals to monitor intermediate formation (e.g., LC-MS) and identify competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
